12-[(Furan-2-yl)methoxy]dodecane-1-thiol
Description
12-[(Furan-2-yl)methoxy]dodecane-1-thiol is a functionalized alkanethiol featuring a 12-carbon chain with a thiol (-SH) group at the first position and a furan-2-ylmethoxy substituent at the twelfth position. The thiol group enables strong chemisorption to noble metal surfaces (e.g., gold), making it suitable for self-assembled monolayer (SAM) applications in nanotechnology and surface science . The furan moiety, an oxygen-containing heterocycle, contributes electron-rich aromaticity, which may influence interfacial electronic properties and molecular recognition capabilities.
Properties
CAS No. |
915798-84-4 |
|---|---|
Molecular Formula |
C17H30O2S |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
12-(furan-2-ylmethoxy)dodecane-1-thiol |
InChI |
InChI=1S/C17H30O2S/c20-15-10-8-6-4-2-1-3-5-7-9-13-18-16-17-12-11-14-19-17/h11-12,14,20H,1-10,13,15-16H2 |
InChI Key |
ZOVDOEVYDOWRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COCCCCCCCCCCCCS |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be conceptually dissected into two primary components:
- A dodecane backbone with terminal thiol (-SH) and ether-linked furan-2-ylmethoxy groups.
- The furan-2-ylmethoxy moiety , which introduces aromaticity and potential steric hindrance during synthetic steps.
Key challenges include:
- Thiol group sensitivity : The -SH group is prone to oxidation, necessitating protection/deprotection strategies.
- Long-chain synthesis : Ensuring regioselective functionalization of a 12-carbon aliphatic chain requires meticulous planning.
- Ether bond formation : Constructing the furan-2-ylmethoxy group via Williamson ether synthesis or analogous methods demands compatibility with other functional groups.
Synthetic Routes and Methodological Comparisons
Route 1: Sequential Functionalization via Williamson Ether Synthesis and Thiolation
Step 1: Synthesis of 12-Bromododecan-1-ol
The synthesis begins with the preparation of 12-bromododecan-1-ol, a bifunctional intermediate enabling subsequent etherification and thiolation. This compound can be synthesized via bromination of 1,12-dodecanediol using hydrobromic acid (HBr) in the presence of a sulfuric acid catalyst.
Step 2: Etherification with Furan-2-ylmethanol
The hydroxyl group of 12-bromododecan-1-ol is converted to the furan-2-ylmethoxy ether via Williamson ether synthesis. Furan-2-ylmethanol is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), followed by nucleophilic substitution with 12-bromododecan-1-ol to yield 12-(furan-2-ylmethoxy)dodecan-1-ol.
Reaction Conditions :
- Base : NaH (2.2 equiv)
- Solvent : THF, 0°C to room temperature, 12 hours
- Yield : 68–72%
Step 3: Thiolation of the Terminal Bromide
The terminal bromide is substituted with a thiol group using thiourea in ethanol under reflux, followed by alkaline hydrolysis with sodium hydroxide (NaOH) to yield the free thiol.
Reaction Conditions :
- Thiourea : 3.0 equiv
- Solvent : Ethanol, reflux, 24 hours
- Hydrolysis : 2 M NaOH, 60°C, 2 hours
- Yield : 55–60%
Limitations :
- Competing elimination reactions may occur during thiolation.
- Purification of the long-chain thiol is complicated by its volatility and odor.
Route 2: Convergent Synthesis via Thiol-Ene Click Chemistry
Step 1: Preparation of Furan-2-ylmethoxy-Terminated Alkene
10-Undecen-1-ol is etherified with furan-2-ylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 10-undecen-1-(furan-2-ylmethoxy).
Step 2: Thiol-Ene Reaction with 1-Thioundecane
The terminal alkene undergoes a radical-mediated thiol-ene reaction with 1-thioundecane in the presence of azobisisobutyronitrile (AIBN) as an initiator. This step extends the chain to 12 carbons while introducing the thiol group.
Reaction Conditions :
- AIBN : 0.1 equiv
- Solvent : Toluene, 80°C, 6 hours
- Yield : 75–80%
Advantages :
- High atom economy and regioselectivity.
- Avoids harsh acidic or basic conditions.
Route 3: Deprotection Strategy Inspired by Patent WO2017130217A1
Step 1: Synthesis of Protected 12-[(Furan-2-yl)methoxy]dodecane-1-thioacetate
1,12-Dodecanediol is sequentially protected:
- One hydroxyl group is acetylated using acetic anhydride.
- The other hydroxyl is converted to a bromide via Appel reaction (CBr4, PPh3).
- The bromide is substituted with thioacetate (KSAc in DMF) to yield 12-acetoxy-1-thioacetyldodecane.
- The acetoxy group is replaced with furan-2-ylmethoxy via SN2 reaction.
Step 2: Deprotection of Thioacetate
The thioacetate group is cleaved using dodecanethiol and aluminum chloride (AlCl3) in dichloromethane, a method adapted from patent WO2017130217A1.
Reaction Conditions :
- AlCl3 : 1.5 equiv
- Dodecanethiol : 3.0 equiv
- Solvent : CH2Cl2, room temperature, 4 hours
- Yield : 85–90%
Key Insight :
This method leverages Lewis acid-mediated transesterification, offering high yields and mild conditions compared to traditional hydrolysis.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 30–35 | 60–65 | 70–75 |
| Functional Group Tolerance | Moderate | High | High |
| Scalability | Limited | Moderate | High |
| Purification Complexity | High | Moderate | Low |
| Environmental Impact | Moderate | Low | Low |
Notable Observations :
Optimization Strategies and Troubleshooting
Enhancing Thiol Stability
- Protection as Disulfides : Oxidative coupling of the thiol to a disulfide (e.g., using I2) stabilizes the compound during purification. Subsequent reduction with Zn/HCl regenerates the thiol.
- Inert Atmosphere Handling : All steps involving thiols are conducted under nitrogen or argon to prevent oxidation.
Solvent Selection for Etherification
Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile improve the nucleophilicity of furan-2-ylmethanol in Williamson reactions, reducing reaction times by 30–40% compared to THF.
Purification of Long-Chain Thiols
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) eluent effectively separates the target compound from thiourea byproducts.
- Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 120°C) isolates the thiol with >95% purity.
Mechanistic Insights and Side-Reaction Mitigation
Competing Elimination in Thiolation
During Route 1’s thiolation step (thiourea substitution), β-hydride elimination may produce 1-dodecene as a byproduct. This is suppressed by:
Radical Quenching in Thiol-Ene Reactions
Premature termination of radical chains in Route 2 is mitigated by:
- Degassing solvents with N2 for 30 minutes prior to reaction.
- Adding AIBN in two portions (0.05 equiv each at 0 and 3 hours).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can undergo reduction reactions to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The thiol group can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of self-assembled monolayers on gold surfaces.
Biology:
Bioconjugation: The thiol group can be used to attach the compound to proteins or other biomolecules.
Medicine:
Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form stable bonds with metal nanoparticles.
Industry:
Surfactants: The amphiphilic nature of the compound makes it useful as a surfactant in various formulations.
Mechanism of Action
The mechanism by which 12-[(Furan-2-yl)methoxy]dodecane-1-thiol exerts its effects is largely dependent on the functional groups present:
Thiol Group: Can form strong bonds with metals, making it useful in catalysis and material science.
Furan Ring: Provides aromatic stability and can participate in π-π interactions, which are important in biological systems.
Comparison with Similar Compounds
Electronic and Surface Binding Properties
- Furan vs. Pyridine : The furan group in this compound provides electron density via its oxygen atom, enhancing π-π interactions in SAMs. In contrast, PDT’s pyridine group introduces basicity and pH-dependent behavior due to its nitrogen lone pair .
- Binding Strength: Thiols generally exhibit weaker binding to gold compared to silane-silicon interactions, as noted in SAM studies . However, bulkier substituents (e.g., terpyridine in TDT) may reduce packing density, affecting monolayer stability .
Research Findings and Data
SAM Performance Metrics
Corrosion Inhibition Efficiency
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 12-[(Furan-2-yl)methoxy]dodecane-1-thiol, and how can reaction efficiency be optimized?
- Methodology : A multi-step synthesis is typically employed. First, introduce the furan-2-ylmethoxy group via nucleophilic substitution using NaH as a base (similar to methods for analogous thiols) . Optimize reaction efficiency by controlling temperature (40–60°C) and using anhydrous solvents to minimize hydrolysis. Monitor intermediate purity via TLC or HPLC. Final thiolation can be achieved using thiourea followed by alkaline hydrolysis.
- Key Parameters : Reaction time (12–24 hr), solvent polarity (e.g., THF or DMF), and stoichiometric ratios (1:1.2 for nucleophilic substitution steps).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm the furan methoxy linkage and thiol group. Compare chemical shifts to related dodecane-thiol derivatives (e.g., δ ~1.25 ppm for methylene protons) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification (expected [M+H] ~341.2 g/mol) .
- FTIR : Confirm thiol (-SH) stretching vibrations at ~2550 cm and furan C-O-C bands at ~1250 cm.
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Avoid exposure to strong oxidizers (e.g., peroxides) due to thiol reactivity .
- Use PPE: Nitrile gloves, fume hoods, and chemical-resistant lab coats.
- Store under inert gas (N or Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How does this compound perform as a corrosion inhibitor, and what mechanistic insights exist?
- Experimental Design :
- Electrochemical Testing : Use potentiodynamic polarization and EIS in acidic/neutral media to evaluate inhibition efficiency. Compare to structurally similar inhibitors (e.g., poly 12-(3-aminophenoxy)dodecane-1-thiol, which showed ~85% efficiency at 1 mM) .
- Surface Analysis : Post-exposure SEM/EDS or XPS to assess adsorption on metal substrates.
- Mechanism : Thiol groups chemisorb onto metal surfaces, while the furan moiety enhances electron donation, forming protective layers .
Q. What computational approaches are suitable for modeling its adsorption behavior on nanostructured surfaces?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic properties (e.g., HOMO-LUMO gaps) and adsorption energy on Au or Ag surfaces.
- MD Simulations : Simulate self-assembled monolayer (SAM) formation in explicit solvents (e.g., ethanol/water mixtures) .
Q. How can researchers resolve contradictions in reported stability data under oxidative conditions?
- Approach :
- Conduct controlled stability studies under varying O levels, pH (2–12), and UV exposure.
- Use HPLC-MS to identify degradation products (e.g., sulfonic acids or disulfides) .
- Cross-validate with accelerated aging tests (40–60°C for 7–14 days).
Q. What strategies improve its interfacial behavior in nanoparticle-based systems?
- Methods :
- SAM Formation : Functionalize Au or Ag nanoparticles via ligand exchange. Optimize thiol concentration (0.1–1 mM) and incubation time (12–48 hr) .
- Colloidal Stability : Assess via DLS and zeta potential measurements in aqueous/organic media.
Q. How does the furan substituent influence reactivity in cross-coupling or polymerization reactions?
- Experimental Design :
- Test Suzuki-Miyaura coupling using Pd catalysts to modify the furan ring.
- Investigate radical-initiated polymerization (e.g., with AIBN) to form thiol-terminated polymers.
- Compare reactivity to non-furan analogs (e.g., 1-dodecanethiol) .
Data Gaps and Recommendations
- Ecotoxicity : No data exist on environmental persistence or bioaccumulation. Prioritize OECD 301/302 biodegradability assays and Daphnia magna toxicity tests .
- Thermodynamic Properties : Lack of phase-change data (e.g., melting point, enthalpy). Perform DSC analysis and compare to homologs like 1-dodecanethiol (mp -7°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
